molecular formula C6H15Cl2NO2S B12398935 L-Methionine-S-methyl Sulfonium Chloride-d6 Hydrochloride

L-Methionine-S-methyl Sulfonium Chloride-d6 Hydrochloride

Cat. No.: B12398935
M. Wt: 242.20 g/mol
InChI Key: PAKYBZRQYVEFAH-RCQDJWQPSA-N
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Description

L-Methionine-d3-methyl-d3-sulfonium chloride HCl-d6 (hydrochloride) is a deuterium-labeled derivative of L-Methionine-methyl-sulfonium chloride HCl hydrochloride. This compound is primarily used in scientific research, particularly in the fields of chemistry, biology, and pharmacology. The incorporation of deuterium atoms enhances the compound’s stability and allows for precise tracking in various experimental setups .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of L-Methionine-d3-methyl-d3-sulfonium chloride HCl-d6 (hydrochloride) involves the deuteration of L-Methionine-methyl-sulfonium chloride HCl hydrochloride. This process typically includes the replacement of hydrogen atoms with deuterium atoms using deuterated reagents under controlled conditions. The reaction is carried out in a deuterated solvent to ensure maximum incorporation of deuterium .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity deuterated reagents and solvents to achieve the desired level of deuteration. The reaction conditions are optimized to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions: L-Methionine-d3-methyl-d3-sulfonium chloride HCl-d6 (hydrochloride) undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

L-Methionine-d3-methyl-d3-sulfonium chloride HCl-d6 (hydrochloride) is widely used in scientific research due to its unique properties:

Mechanism of Action

The mechanism of action of L-Methionine-d3-methyl-d3-sulfonium chloride HCl-d6 (hydrochloride) involves its incorporation into biological systems where it mimics the behavior of natural methionine. The deuterium atoms provide stability and allow for precise tracking in metabolic pathways. The compound interacts with various enzymes and molecular targets involved in methionine metabolism, providing valuable insights into biochemical processes .

Comparison with Similar Compounds

Uniqueness: L-Methionine-d3-methyl-d3-sulfonium chloride HCl-d6 (hydrochloride) is unique due to its high level of deuteration, which enhances its stability and allows for precise tracking in experimental setups. This makes it particularly valuable in pharmacokinetic and metabolic studies where accurate quantitation is essential .

Properties

Molecular Formula

C6H15Cl2NO2S

Molecular Weight

242.20 g/mol

IUPAC Name

[(3S)-3-amino-3-carboxypropyl]-bis(trideuteriomethyl)sulfanium;chloride;hydrochloride

InChI

InChI=1S/C6H13NO2S.2ClH/c1-10(2)4-3-5(7)6(8)9;;/h5H,3-4,7H2,1-2H3;2*1H/t5-;;/m0../s1/i1D3,2D3;;

InChI Key

PAKYBZRQYVEFAH-RCQDJWQPSA-N

Isomeric SMILES

[2H]C([2H])([2H])[S+](CC[C@@H](C(=O)O)N)C([2H])([2H])[2H].Cl.[Cl-]

Canonical SMILES

C[S+](C)CCC(C(=O)O)N.Cl.[Cl-]

Origin of Product

United States

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